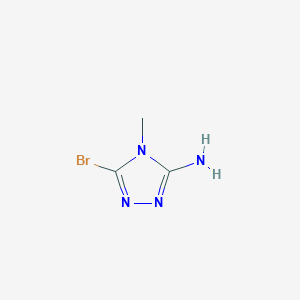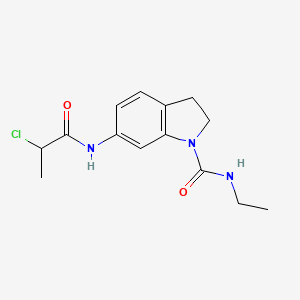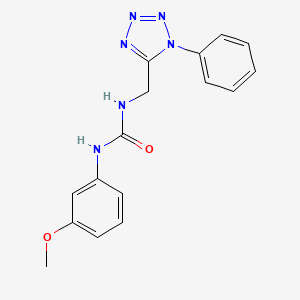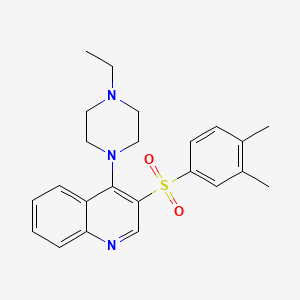![molecular formula C15H13N3O2S B2398820 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-71-4](/img/structure/B2398820.png)
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrido[2,3-d]pyrimidine class of compounds and has a thioxo group attached to the 2-position of the pyrimidine ring.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
The synthesis and application of pyrimidine derivatives, including compounds like "3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one," have been extensively studied. These compounds are noted for their complex synthesis processes, which often involve the use of hybrid catalysts. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitate the synthesis of pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications. This synthesis process is crucial for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Antimalarial Activity
Some pyrimidine derivatives demonstrate significant and selective in vitro antimalarial activity. The structure-activity relationships of these compounds suggest their potential to interact with various enzymes, targets, or receptors, which underlines the versatility of pyrimidine-based scaffolds in designing drugs for treating infections and cancer (Wright et al., 1996).
Anti-Inflammatory Applications
The anti-inflammatory properties of certain pyrimidine derivatives have been identified through in vitro studies. These studies highlight the compounds' ability to inhibit the expression and activities of vital inflammatory mediators, which can be leveraged in developing new anti-inflammatory drugs. The exploration of these properties is key to understanding the therapeutic potential of pyrimidine derivatives in treating inflammatory diseases (Gondkar, Deshmukh, & Chaudhari, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit src , a protein tyrosine kinase involved in cell growth and division . They also target Bruton’s tyrosine kinase (BTK) , which plays a crucial role in B-cell development .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of their targets . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
For instance, Src is involved in the MAPK signal transduction pathway , which regulates cell growth and division. BTK is a key component of the B-cell receptor signaling pathway, which regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Result of Action
Similar compounds have demonstrated potent anti-tnbc (triple negative breast cancer) activities and antiproliferative activity in mantle cell lymphoma .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-6-4-10(5-7-11)9-18-14(19)12-3-2-8-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYNEOHPLHWWAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2398738.png)





![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)


![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)